NP147-155 Demonstrates 6-Fold Higher IFN-γ ELISPOT Response than NP55-69 in Fusion Protein Immunization
In a head-to-head comparison using identical ELISPOT assay conditions with splenocytes from mice immunized with an NP-M2e fusion protein, NP147-155 peptide stimulation produced approximately 6-fold higher numbers of IFN-γ spot-forming cells than NP55-69 peptide stimulation. The NP147-155-specific response reached approximately 400 SFCs per 10⁶ splenocytes in the NM2e+Al(OH)₃+CpG group, whereas NP55-69-specific responses under the same conditions remained below approximately 65 SFCs per 10⁶ splenocytes [1]. This demonstrates that NP147-155 is the substantially more sensitive reagent for detecting NP-specific CD8+ T cell immunity in BALB/c mice.
| Evidence Dimension | IFN-γ ELISPOT response magnitude (SFCs per 10⁶ SMNCs) |
|---|---|
| Target Compound Data | NP147-155: ~400 SFCs/10⁶ splenocytes (NM2e+Al(OH)₃+CpG group); ~210 SFCs/10⁶ splenocytes (NM2e+Al(OH)₃ group) |
| Comparator Or Baseline | NP55-69: <65 SFCs/10⁶ splenocytes across all immunization groups |
| Quantified Difference | NP147-155 elicits approximately 6-fold higher IFN-γ SFCs than NP55-69 under identical immunization and assay conditions |
| Conditions | BALB/c mice; intramuscular immunization with 10 μg NM2e fusion protein in indicated adjuvants (3 doses, 2-week intervals); splenocytes harvested day 38; 40 h stimulation with 5 μg/ml peptide; ELISPOT assay |
Why This Matters
Researchers seeking to maximize assay sensitivity for detecting NP-specific CD8+ T cell responses should select NP147-155 over NP55-69, as the latter yields substantially weaker signals that may fall below detection thresholds in weakly immunogenic formulations.
- [1] Wang, W., Huang, B., Jiang, T., Wang, X., Qi, X., Gao, Y., Tan, W., Ruan, L. (2012). Robust immunity and heterologous protection against influenza in mice elicited by a novel recombinant NP-M2e fusion protein expressed in E. coli. PLOS ONE, 7(12), e52488. View Source
